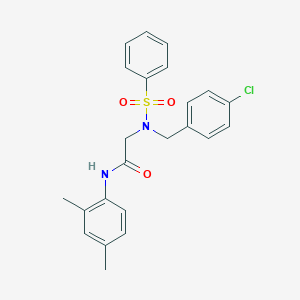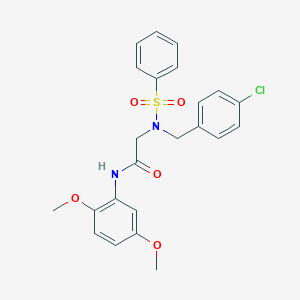![molecular formula C20H17ClN2O4S B301029 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301029.png)
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as CMMDCA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In studies on its anti-inflammatory properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway. In studies on its anti-tumor properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have various biochemical and physiological effects. In studies on its anti-inflammatory properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to reduce inflammation and oxidative stress. In studies on its anti-tumor properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In studies on its antifungal properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the growth of various fungi.
実験室実験の利点と制限
One advantage of using 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields. One limitation is the lack of understanding of its mechanism of action. Another limitation is the lack of studies on its potential side effects.
将来の方向性
Of research for 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include further studies on its mechanism of action, potential side effects, and applications in various fields. In medicine, further studies on its potential use in the treatment of Alzheimer's disease and cancer are needed. In agriculture, further studies on its potential use as a pesticide are needed. In material science, further studies on its potential use in the development of new materials are needed.
Conclusion:
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and antifungal properties. Further studies are needed to fully understand its mechanism of action, potential side effects, and applications in various fields.
合成法
The synthesis of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercapto-3-methyl-4-oxo-1,3-thiazolidine in the presence of 4-methoxy-3-methylbenzaldehyde. The resulting product is then treated with hydrochloric acid to obtain 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.
科学的研究の応用
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have antifungal properties and has been studied for its potential use as a pesticide. In material science, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied for its potential use in the development of new materials.
特性
製品名 |
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid |
|---|---|
分子式 |
C20H17ClN2O4S |
分子量 |
416.9 g/mol |
IUPAC名 |
2-chloro-5-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-8-12(4-7-16(11)27-3)9-17-18(24)23(2)20(28-17)22-13-5-6-15(21)14(10-13)19(25)26/h4-10H,1-3H3,(H,25,26)/b17-9-,22-20? |
InChIキー |
UJDDEONMKLVXFV-AXUMHFPESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
正規SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)